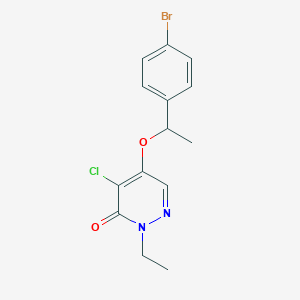![molecular formula C20H18N2O5S B14387979 4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide CAS No. 89914-09-0](/img/structure/B14387979.png)
4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide is an organic compound with a complex structure It consists of a benzene ring substituted with a methyl group, a sulfonamide group, and a nitrophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Coupling Reaction: The coupling of the nitrophenoxy group with the benzene ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The sulfonamide group can be reduced to a sulfonic acid group using strong reducing agents.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (chlorine, bromine) and Lewis acids (aluminum chloride).
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Sulfonic acid derivative: Formed by the reduction of the sulfonamide group.
Halogenated derivatives: Formed by the substitution of the methyl group.
Applications De Recherche Scientifique
4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-N-{[2-(2-aminophenoxy)phenyl]methyl}benzene-1-sulfonamide: Similar structure but with an amino group instead of a nitro group.
4-Methyl-N-{[2-(2-chlorophenoxy)phenyl]methyl}benzene-1-sulfonamide: Similar structure but with a chlorine atom instead of a nitro group.
4-Methyl-N-{[2-(2-hydroxyphenoxy)phenyl]methyl}benzene-1-sulfonamide: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide is unique due to the presence of the nitrophenoxy group, which imparts specific chemical and biological properties. The nitro group can undergo various chemical transformations, making this compound versatile for synthetic applications. Additionally, the combination of the nitrophenoxy and sulfonamide groups can enhance the compound’s biological activity, making it a valuable candidate for drug development and other research applications.
Propriétés
Numéro CAS |
89914-09-0 |
|---|---|
Formule moléculaire |
C20H18N2O5S |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
4-methyl-N-[[2-(2-nitrophenoxy)phenyl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C20H18N2O5S/c1-15-10-12-17(13-11-15)28(25,26)21-14-16-6-2-4-8-19(16)27-20-9-5-3-7-18(20)22(23)24/h2-13,21H,14H2,1H3 |
Clé InChI |
COSKSKZSKNCIGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2OC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


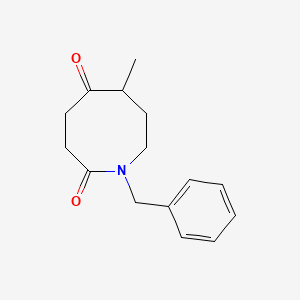
![N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14387904.png)
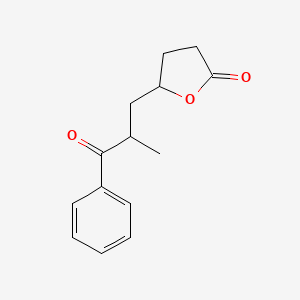
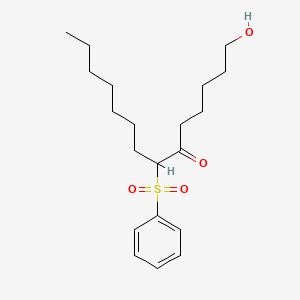
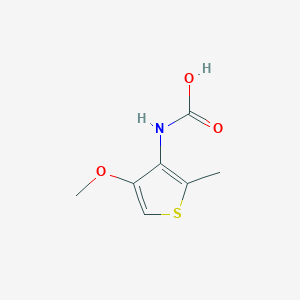
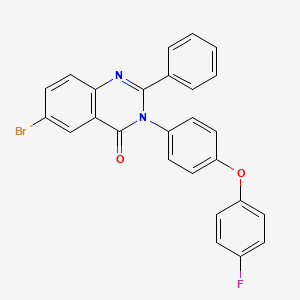



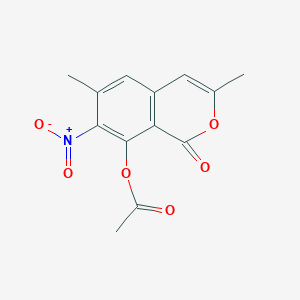
![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-diethylurea](/img/structure/B14387960.png)

![[2-(Phenylsulfanyl)furan-3-yl]methanol](/img/structure/B14387968.png)
